2-Phenyl-1,3-dioxan-5-ol

Cyclic acetal stability Protecting group strategy Hydrolysis kinetics

2-Phenyl-1,3-dioxan-5-ol (CAS 1708-40-3), cis/trans mix ≥97.0% HPLC, is the essential precursor for 5-benzyloxy-1,3-dioxan-2-one cyclic carbonate monomers. The six-membered dioxane ring provides superior hydrolytic stability over five-membered dioxolane analogs, preventing premature deprotection. Stereochemistry-dependent pathways—cis-isomer contracts to dioxolanes with Ph₃P-CBr₄; trans-isomer retains the dioxane scaffold—enable divergent synthesis. Solvent polarity controls the cis/trans equilibrium ratio (DMSO favours trans; CCl₄ favours cis), eliminating costly chromatographic separations at scale.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 1708-40-3
Cat. No. B158224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-dioxan-5-ol
CAS1708-40-3
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1C(COC(O1)C2=CC=CC=C2)O
InChIInChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
InChIKeyBWKDAAFSXYPQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-dioxan-5-ol (CAS 1708-40-3): Cyclic Acetal Building Block for Pharmaceutical and Polymer Synthesis Procurement Guide


2-Phenyl-1,3-dioxan-5-ol (CAS 1708-40-3), also known as 1,3-O-Benzylideneglycerol, is a cyclic acetal formed via the acid-catalyzed condensation of benzaldehyde with glycerol [1]. This compound exists as a mixture of cis- and trans-diastereomers, with commercial preparations typically containing both isomers in varying ratios . The core structure comprises a six-membered 1,3-dioxane ring substituted with a phenyl group at C2 and a hydroxyl group at C5, providing a versatile scaffold for downstream derivatization, including carbonate monomer synthesis and ring-opening polymerization .

2-Phenyl-1,3-dioxan-5-ol: Critical Diastereoselectivity and Reactivity Considerations for Scientific Procurement


Interchanging 2-phenyl-1,3-dioxan-5-ol with closely related analogs—such as the five-membered dioxolane isomer (2-phenyl-1,3-dioxolane-4-methanol) or simple alkyl-substituted dioxanes—is scientifically unsound due to profound differences in thermodynamic stability, diastereoselectivity, and reaction pathway outcomes. The six-membered 1,3-dioxane ring exhibits markedly greater hydrolytic and conformational stability than five-membered 1,3-dioxolane analogs, a feature critical for multi-step synthetic sequences . Furthermore, the cis- and trans-diastereomers of 2-phenyl-1,3-dioxan-5-ol diverge dramatically in their nucleophilic substitution behavior: the cis-isomer undergoes ring contraction to form dioxolane products with triphenylphosphine-carbon tetrabromide, while the corresponding tosylate yields retention of the six-membered ring with exclusive trans-bromo product [1]. These stereochemistry-dependent outcomes preclude simple replacement with non-phenyl analogs or single-isomer alternatives.

Quantitative Evidence for 2-Phenyl-1,3-dioxan-5-ol Differentiation in Synthetic and Polymer Applications


Enhanced Hydrolytic Stability of 1,3-Dioxane Ring Versus 1,3-Dioxolane Analogs

The six-membered 1,3-dioxane ring of 2-phenyl-1,3-dioxan-5-ol confers significantly greater hydrolytic stability compared to the five-membered 1,3-dioxolane analog, 2-phenyl-1,3-dioxolane-4-methanol . This stability differential is a well-established class-level inference: 1,3-dioxanes resist acid-catalyzed hydrolysis more robustly than 1,3-dioxolanes due to reduced ring strain and favorable stereoelectronic stabilization [1]. For multi-step synthetic sequences requiring acetal protection under mildly acidic conditions, the 1,3-dioxane scaffold provides a more reliable protecting group that minimizes premature deprotection and side-product formation.

Cyclic acetal stability Protecting group strategy Hydrolysis kinetics

Diastereospecific Halogenodeoxygenation: cis-2-Phenyl-1,3-dioxan-5-ol Yields Divergent Product Ratios

Reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide yields three products: cis-4-bromomethyl-2-phenyl-1,3-dioxolan (45%), its trans-diastereoisomer (48%), and trans-5-bromo-2-phenyl-1,3-dioxan (7%) [1]. In contrast, the cis-2-phenyl-1,3-dioxan-5-yl p-toluenesulphonate treated with lithium bromide yields exclusively trans-5-bromo-2-phenyl-1,3-dioxan as the sole brominated product, with no dioxolane formation [1]. This stark reactivity divergence underscores that the cis-isomer of this compound undergoes ring contraction under neutral conditions, whereas the tosylate derivative retains ring integrity and inverts stereochemistry.

Nucleophilic substitution Stereoselective synthesis Ring contraction

Commercial Purity Tiers: ≥97.0% HPLC vs. >90.0% NMR Grades Enable Application-Specific Procurement

2-Phenyl-1,3-dioxan-5-ol is commercially available in distinct purity grades: a ≥97.0% (HPLC) grade and a >90.0% (NMR) grade [1]. The higher-purity ≥97.0% material is specifically validated for ring-opening polymerization with ε-caprolactone to form copolymers with 5-benzyloxy-1,3-dioxan-2-one . The >90.0% grade is suitable for general synthetic transformations where minor impurities do not interfere, such as the synthesis of 5-benzyloxy-1,3-dioxan-2-one carbonate monomer [1].

Analytical purity Quality control Polymer synthesis

Solvent-Dependent Equilibrium Isomer Distribution Guides Reaction Condition Selection

In acid-catalyzed, equilibrated O-benzylidene-glycerol mixtures, the proportions of cis- and trans-5-hydroxy-2-phenyl-1,3-dioxan are critically dependent on solvent. In dimethyl sulfoxide (DMSO), the trans-1,3-acetal predominates, whereas in carbon tetrachloride at elevated temperatures, the proportion of the five-membered dioxolan derivatives increases, and at a given temperature, diminishing concentration increases the proportion of the cis-1,3-acetal at the expense of the trans-isomer [1].

Stereochemical equilibrium Solvent effects Process optimization

Procurement-Driven Application Scenarios for 2-Phenyl-1,3-dioxan-5-ol in Academic and Industrial Settings


Synthesis of Functionalized Carbonate Monomers for Biodegradable Polymers

When synthesizing 5-benzyloxy-1,3-dioxan-2-one—a cyclic carbonate monomer used in copolymerization with ε-caprolactone to produce biodegradable polymers—2-phenyl-1,3-dioxan-5-ol of ≥97.0% (HPLC) purity is required . The high purity ensures accurate stoichiometry in ring-opening polymerization catalyzed by tin(II) 2-ethylhexanoate, minimizing chain-transfer reactions and enabling reproducible molecular weight control .

Diastereoselective Synthesis of Brominated Glycerol Derivatives

For synthetic routes requiring specific brominated glycerol building blocks, the cis-isomer of 2-phenyl-1,3-dioxan-5-ol (CAS 4141-19-9) is essential [1]. Treatment with triphenylphosphine-carbon tetrabromide yields a mixture of cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolans (45:48 ratio) along with trans-5-bromo-2-phenyl-1,3-dioxan (7%), providing access to dioxolane derivatives via ring contraction [1]. In contrast, the cis-tosylate derivative with LiBr yields exclusively trans-5-bromo-2-phenyl-1,3-dioxan, offering a single-product route when ring retention and stereoinversion are desired [1].

Multi-Step Syntheses Requiring Robust Acetal Protection Under Acidic Conditions

When designing a synthetic sequence involving acid-labile functional groups or acidic workup steps, the six-membered 1,3-dioxane ring of 2-phenyl-1,3-dioxan-5-ol provides superior hydrolytic stability compared to five-membered 1,3-dioxolane analogs . This stability differential, based on class-level trends in cyclic acetal hydrolysis [2], makes this compound a more reliable protecting group choice for 1,3-diol motifs in complex molecule synthesis, reducing premature deprotection and improving overall yield.

Process Development Requiring Predictable Stereochemical Outcomes

For process chemists scaling up reactions that generate 2-phenyl-1,3-dioxan-5-ol or its derivatives, solvent selection critically dictates the cis/trans isomeric ratio at equilibrium [3]. In DMSO, the trans-isomer predominates, whereas in nonpolar solvents like CCl4, the cis-isomer can be favored by manipulating concentration [3]. This knowledge enables rational solvent selection to bias the reaction toward the desired stereoisomer, reducing the need for costly chromatographic separations in large-scale production.

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